molecular formula C22H20N4O5 B11392078 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide

Cat. No.: B11392078
M. Wt: 420.4 g/mol
InChI Key: ATCJDIGVDJVCPO-UHFFFAOYSA-N
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Description

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE is a complex organic compound that features a unique combination of functional groups, including an isoindoline, oxadiazole, and butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline core, followed by the introduction of the oxadiazole ring and the butanamide side chain. Common reagents used in these steps include phthalic anhydride, hydrazine derivatives, and various alkylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BUTANAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide

InChI

InChI=1S/C22H20N4O5/c1-30-15-10-8-14(9-11-15)20-24-19(31-25-20)13-23-18(27)7-4-12-26-21(28)16-5-2-3-6-17(16)22(26)29/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,23,27)

InChI Key

ATCJDIGVDJVCPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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